![molecular formula C18H17FN2O B4141490 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole](/img/structure/B4141490.png)
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole
Overview
Description
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole, also known as FPPP, is a chemical compound that belongs to the class of pyrazolines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has also been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is known to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease, which makes it a potential candidate for the development of new neuroprotective drugs.
Advantages and Limitations for Lab Experiments
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is also highly selective for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. Another area of research is the development of new neuroprotective drugs based on the neuroprotective effects of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. Finally, there is a need for further research into the mechanism of action of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole and its potential therapeutic applications.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of potential applications in the fields of biochemistry and pharmacology, including the development of new antidepressant and anxiolytic drugs and neuroprotective drugs. While 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, it also has several limitations that need to be taken into account. Further research is needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole and its potential therapeutic applications.
properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-2-18(22)21-17(14-8-10-15(19)11-9-14)12-16(20-21)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKJUIYDCEXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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